molecular formula C12H17N B15326576 (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine

(2-(2,4-Dimethylphenyl)cyclopropyl)methanamine

Cat. No.: B15326576
M. Wt: 175.27 g/mol
InChI Key: YVRACSOGSVDYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(2,4-Dimethylphenyl)cyclopropyl)methanamine is a chemical compound of interest in pharmaceutical and neuroscience research. It belongs to a class of compounds known as 1-aminomethyl-2-phenylcyclopropanes , which have been identified as a key pharmacophore in the development of selective serotonin receptor agonists . The primary research value of this compound and its close analogs lies in their potential as selective 5-HT 2C receptor agonists . The 5-HT 2C receptor is a promising therapeutic target for a range of conditions, including depression, anxiety, and eating disorders . Structurally related compounds have demonstrated significant potency and efficacy at the 5-HT 2C receptor while showing valuable selectivity over the closely related 5-HT 2A and 5-HT 2B subtypes, the activation of which can be associated with adverse effects . In preclinical studies, a leading compound from this structural class was shown to decrease immobility time in the mouse forced swim test, suggesting potential antidepressant-like activity . Researchers utilize this compound and its derivatives as critical tools for probing the structure-activity relationships (SAR) of serotonin receptors and investigating new pathways for central nervous system (CNS) drug discovery. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

[2-(2,4-dimethylphenyl)cyclopropyl]methanamine

InChI

InChI=1S/C12H17N/c1-8-3-4-11(9(2)5-8)12-6-10(12)7-13/h3-5,10,12H,6-7,13H2,1-2H3

InChI Key

YVRACSOGSVDYFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2CC2CN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by amination. One common method includes the reaction of 2,4-dimethylphenylmagnesium bromide with cyclopropylcarboxaldehyde, followed by reductive amination using ammonia or an amine source under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

(2-(2,4-Dimethylphenyl)cyclopropyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

(2-(2,4-Dimethylphenyl)cyclopropyl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl ring and the dimethylphenyl group contribute to its binding affinity and specificity. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

Substituted Cyclopropane Methanamines: Structural Variations and Properties

The table below compares key structural and functional features of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine with related compounds:

Compound Substituents Molecular Weight (g/mol) Key Applications/Findings
This compound 2,4-Dimethylphenyl ~177.25* Potential intermediate in CNS-active agents; structural rigidity enhances receptor binding.
[2-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride () 2,4-Dichlorophenyl 252.6 Lab reagent; discontinued commercial availability.
[1-(2-Methoxyphenyl)cyclopropyl]methanamine () 2-Methoxyphenyl 177.25 Liquid research compound; used in organic synthesis.
(2,2-Dimethyl-1-phenylcyclopropyl)methanamine hydrochloride () 2,2-Dimethylcyclopropane + phenyl 211.73 Discontinued product; no explicit pharmacological data.
1-[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-... (Compound 35, ) 5-Fluoro-2-methoxyphenyl + thiophen-3-ylmethyl ~390.5† Serotonin 5-HT2C receptor modulator; confirmed via NMR and HRMS .

*Calculated based on molecular formula C₁₂H₁₇N. †Calculated from molecular formula in .

Q & A

Q. What are the common synthetic routes for (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine, and how are reaction conditions optimized?

The synthesis typically involves cyclopropanation of a pre-functionalized phenyl precursor. A base (e.g., NaOH) facilitates nucleophilic substitution or ring-closing reactions. For example:

  • Route A : Reacting 2,4-dimethylbenzyl chloride with a cyclopropylamine derivative under basic conditions (NaBH(OAc)₃ in DCE) .
  • Route B : Utilizing Buchwald-Hartwig amination or transition metal-catalyzed cross-coupling to introduce the cyclopropyl group .

Key optimization parameters : Temperature (often 0–25°C), solvent polarity (DCE or MeOH), and stoichiometric ratios (1.5–2.0 equivalents of reducing agents). Yield and purity are monitored via HPLC or GC-MS .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • ¹H/¹³C NMR : Critical for confirming cyclopropane ring geometry (e.g., cis/trans coupling constants, J = 4–8 Hz) and aromatic substitution patterns. Diastereomers may show split signals in CDCl₃ or D₂O .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₃H₁₉N: 190.1590) .
  • IR Spectroscopy : Identifies amine N-H stretches (~3300 cm⁻¹) and cyclopropane ring vibrations (1020–1100 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in the lab?

  • Storage : Refrigerated (2–8°C) in airtight containers under nitrogen to prevent oxidation .
  • PPE : Nitrile gloves, lab coats, and fume hoods for synthesis. For spills, use inert absorbents (vermiculite) and avoid aqueous washdowns .
  • First Aid : Immediate eye irrigation (15 mins) and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved, and what chiral analysis methods are used?

  • Stereocontrol : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) .
  • Analysis :
    • Chiral HPLC : Using columns like Chiralpak IA/IB to resolve enantiomers .
    • Optical Rotation : Compare specific rotation (e.g., (+)-40: [α]D²⁵ = +10.0° in D₂O) to literature values .

Q. How does the compound interact with serotonin receptors (5-HT₂C), and what assays validate functional selectivity?

  • Mechanism : The cyclopropyl group and dimethylphenyl moiety enhance binding to 5-HT₂C over 5-HT₂A/2B receptors. Functional selectivity is assessed via:
    • Calcium Mobilization Assays : Measure Gq-coupled signaling (FLIPR Tetra system) .
    • β-Arrestin Recruitment : Use Tango® assays to quantify biased agonism .
  • Case Study : Analog (+)-41 showed 100-fold selectivity for 5-HT₂C vs. 5-HT₂A in calcium flux assays .

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

  • Factors : Bioavailability differences (logP = 2.5–3.0), metabolic stability (CYP450 liver microsome assays), or stereochemical purity.
  • Approach :
    • Pharmacokinetic Profiling : Plasma protein binding (equilibrium dialysis) and brain penetration (P-gp efflux ratio) .
    • Metabolite ID : LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at cyclopropane) .

Q. What strategies resolve NMR data discrepancies caused by dynamic stereochemistry?

  • Low-Temperature NMR : Conduct experiments at –40°C to slow ring-flipping in cyclopropane .
  • NOESY : Identify spatial proximity between cyclopropane protons and aromatic substituents .
  • X-ray Crystallography : Definitive assignment via crystal structure (e.g., CCDC deposition for (+)-40) .

Q. How do structural modifications (e.g., fluorination) impact biological activity?

  • Case Study : Adding a trifluoromethyl group (as in Rac-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]methanamine) increases metabolic stability (t₁/₂ > 120 mins in human hepatocytes) and 5-HT₂C binding affinity (Ki = 12 nM vs. 45 nM for non-fluorinated analog) .
  • Method :
    • SAR Analysis : Compare analogs using molecular docking (Glide SP) and free-energy perturbation (FEP+) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.